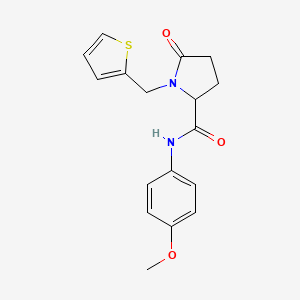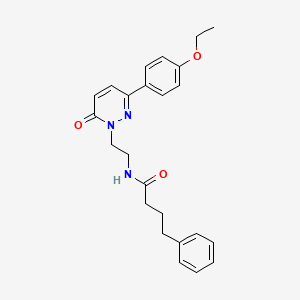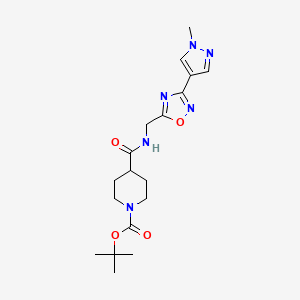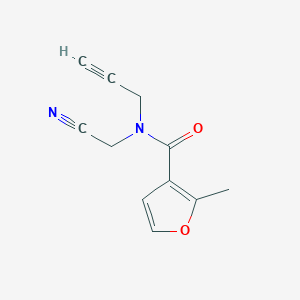
N-(Cyanomethyl)-2-methyl-N-prop-2-ynylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyanomethyl)-2-methyl-N-prop-2-ynylfuran-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling.
Mecanismo De Acción
N-(Cyanomethyl)-2-methyl-N-prop-2-ynylfuran-3-carboxamide is a selective inhibitor of BTK, which plays a critical role in B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are important for cell survival and proliferation. By inhibiting BTK, N-(Cyanomethyl)-2-methyl-N-prop-2-ynylfuran-3-carboxamide can block these signaling pathways and induce apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-2-methyl-N-prop-2-ynylfuran-3-carboxamide has been shown to inhibit BTK activity in vitro and in vivo, leading to a reduction in downstream signaling pathways and induction of apoptosis in B-cell malignancies. In addition, N-(Cyanomethyl)-2-methyl-N-prop-2-ynylfuran-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines in animal models of autoimmune diseases and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(Cyanomethyl)-2-methyl-N-prop-2-ynylfuran-3-carboxamide is its selectivity for BTK, which reduces the potential for off-target effects. However, N-(Cyanomethyl)-2-methyl-N-prop-2-ynylfuran-3-carboxamide has a relatively short half-life, which may limit its efficacy in vivo. In addition, further studies are needed to determine the optimal dosing and administration schedule for N-(Cyanomethyl)-2-methyl-N-prop-2-ynylfuran-3-carboxamide in different disease models.
Direcciones Futuras
For N-(Cyanomethyl)-2-methyl-N-prop-2-ynylfuran-3-carboxamide include further preclinical studies to determine its efficacy in different disease models, as well as clinical trials to evaluate its safety and efficacy in humans. In addition, N-(Cyanomethyl)-2-methyl-N-prop-2-ynylfuran-3-carboxamide may have potential applications in combination with other therapies, such as immune checkpoint inhibitors or other targeted therapies. Further studies are needed to explore these potential applications of N-(Cyanomethyl)-2-methyl-N-prop-2-ynylfuran-3-carboxamide.
Métodos De Síntesis
The synthesis of N-(Cyanomethyl)-2-methyl-N-prop-2-ynylfuran-3-carboxamide involves several steps, starting with the reaction of 2-methylfuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with propargylamine to give the propargylamide intermediate, which is subsequently reacted with cyanomethyl magnesium bromide to form N-(Cyanomethyl)-2-methyl-N-prop-2-ynylfuran-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(Cyanomethyl)-2-methyl-N-prop-2-ynylfuran-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, N-(Cyanomethyl)-2-methyl-N-prop-2-ynylfuran-3-carboxamide has shown promising results in inhibiting B-cell receptor signaling and reducing tumor growth in animal models of B-cell malignancies.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-methyl-N-prop-2-ynylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-3-6-13(7-5-12)11(14)10-4-8-15-9(10)2/h1,4,8H,6-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAJFKCNJYNTST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(CC#C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-methyl-N-prop-2-ynylfuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-oxopropyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2722532.png)
![4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2722534.png)
![N-(4-bromophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2722535.png)
![2-[(2-Methylcyclopropyl)amino]ethanol](/img/structure/B2722536.png)
![2-[(4-Methylphenyl)sulfonyl]pyridine-3-carbaldehyde](/img/structure/B2722537.png)
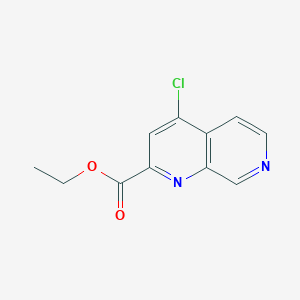
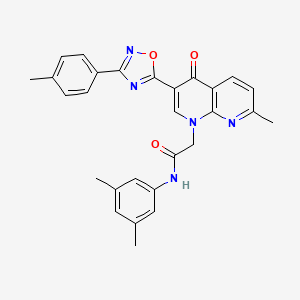
methanone O-(2-phenoxyethyl)oxime](/img/structure/B2722541.png)
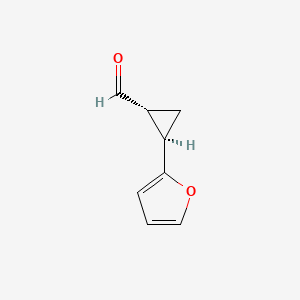
![7-methoxy-2-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-2,3,4,5-tetrahydro-1H-2-benzazepine](/img/structure/B2722543.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2722549.png)
